
3-Hydroxynaphthalen-1-yl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxynaphthalen-1-yl trifluoromethanesulfonate is an organic compound with the molecular formula C11H7F3O4S. It is a derivative of naphthalene, where a hydroxyl group is attached to the third position and a trifluoromethanesulfonate group is attached to the first position. This compound is known for its unique chemical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxynaphthalen-1-yl trifluoromethanesulfonate typically involves the following steps:
Starting Material: The synthesis begins with naphthalene-1,3-diol.
Methylation: The hydroxyl group at the third position is methylated.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxynaphthalen-1-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products
Substitution Reactions: Products include naphthalene derivatives with various substituents replacing the trifluoromethanesulfonate group.
Oxidation Reactions: Products include naphthoquinones and other oxidized derivatives.
Applications De Recherche Scientifique
3-Hydroxynaphthalen-1-yl trifluoromethanesulfonate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Hydroxynaphthalen-1-yl trifluoromethanesulfonate involves its ability to undergo substitution and oxidation reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxynaphthalen-1-yl methanesulfonate
- 3-Hydroxynaphthalen-1-yl tosylate
- 3-Hydroxynaphthalen-1-yl mesylate
Uniqueness
3-Hydroxynaphthalen-1-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which is a strong electron-withdrawing group. This makes the compound more reactive compared to its analogs with methanesulfonate, tosylate, or mesylate groups. The trifluoromethanesulfonate group also imparts unique chemical properties, such as increased stability and reactivity under certain conditions .
Propriétés
Formule moléculaire |
C11H7F3O4S |
|---|---|
Poids moléculaire |
292.23 g/mol |
Nom IUPAC |
(3-hydroxynaphthalen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C11H7F3O4S/c12-11(13,14)19(16,17)18-10-6-8(15)5-7-3-1-2-4-9(7)10/h1-6,15H |
Clé InChI |
XNZXJSIHVXVHCR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2OS(=O)(=O)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11759399.png)
![[(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B11759406.png)
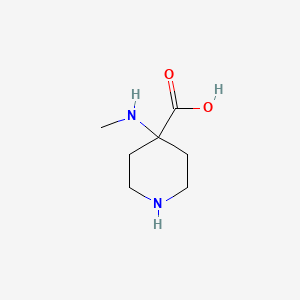
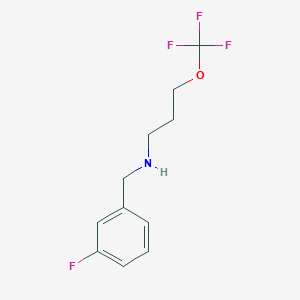
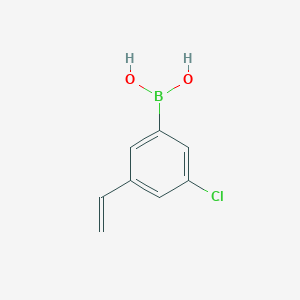
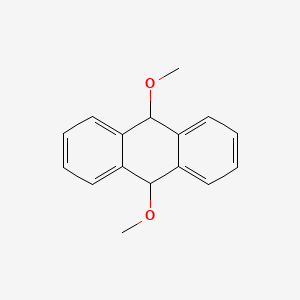
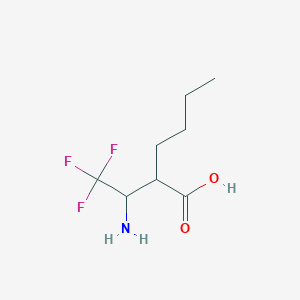
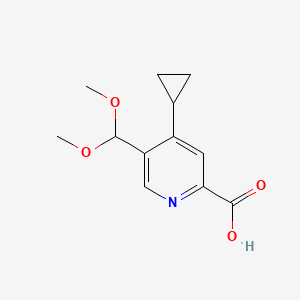

![tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B11759474.png)
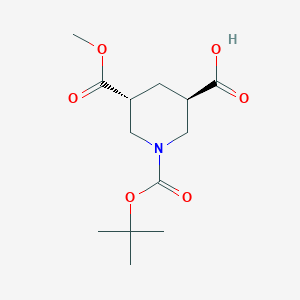
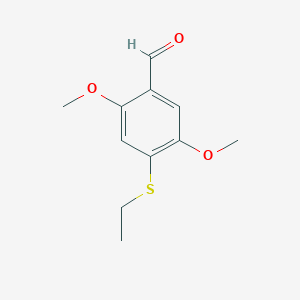
![tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B11759482.png)
![2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride](/img/structure/B11759486.png)
